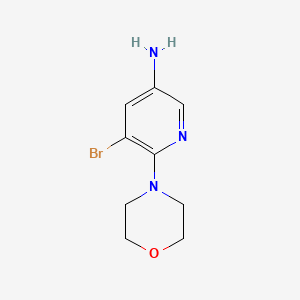

5-Amino-3-bromo-2-morpholinopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHELECNPYPJWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742678 | |

| Record name | 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215932-56-1 | |

| Record name | 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-3-bromo-2-morpholinopyridine (CAS 1215932-56-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-bromo-2-morpholinopyridine, a key building block for pharmaceutical research and development. The document elucidates the compound's structural features, physicochemical properties, and proposes a detailed, rational synthetic pathway. Furthermore, it delves into the potential reactivity of this molecule, explores its significance in medicinal chemistry based on its constituent pharmacophores, and outlines robust analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics, leveraging the unique chemical space offered by this substituted aminopyridine.

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its derivatives, particularly aminopyridines, are recognized for their diverse pharmacological activities, including their roles as potassium channel blockers and their applications in treating neurological disorders.[2][3] The strategic incorporation of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3]

This compound emerges as a compound of significant interest due to the unique combination of its functional groups: a nucleophilic amino group, a synthetically versatile bromine atom, and a morpholine moiety. The morpholine ring is a privileged structure in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and provide specific interactions with biological targets.[4][5][6] This guide will provide a deep dive into the chemical attributes and synthetic accessibility of this valuable research chemical.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry and drug design programs.

| Property | Value |

| CAS Number | 1215932-56-1 |

| Molecular Formula | C₉H₁₂BrN₃O |

| Molecular Weight | 258.12 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Predicted pKa | The aminopyridine nitrogen will have a basic pKa, influenced by the electronic effects of the other substituents. |

| Predicted logP | The presence of the morpholine and amino groups will influence the lipophilicity, which can be predicted using computational models. |

Proposed Synthetic Pathway and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 2,3-dichloro-5-aminopyridine or a protected variant as a key intermediate. The morpholine moiety can be installed via nucleophilic substitution of the chlorine atom at the 2-position, which is highly activated towards SₙAr due to its proximity to the ring nitrogen.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitropyridine

This synthesis starts from the commercially available 2-hydroxypyridine. Nitration followed by chlorination provides the key di-substituted pyridine intermediate.

-

Nitration: To a solution of 2-hydroxypyridine in concentrated sulfuric acid, slowly add a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, the reaction mixture is stirred for several hours and then carefully poured onto ice.

-

The precipitated 2-hydroxy-5-nitropyridine is collected by filtration, washed with water, and dried.

-

Chlorination: The 2-hydroxy-5-nitropyridine is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloro-5-nitropyridine.

Step 2: Bromination of 2-Chloro-5-nitropyridine

The electron-withdrawing nitro group directs the electrophilic bromination to the 3-position.

-

To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., fuming sulfuric acid or a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.

-

The reaction is typically carried out at an elevated temperature to facilitate the reaction.

-

Upon completion, the reaction mixture is worked up to isolate 2-chloro-3-bromo-5-nitropyridine.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, providing the key precursor for the final step.

-

The 2-chloro-3-bromo-5-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate.

-

A reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is used to reduce the nitro group to an amine.

-

After the reaction is complete, the product, 5-amino-2-chloro-3-bromopyridine, is isolated and purified.

Step 4: Nucleophilic Aromatic Substitution with Morpholine

This final step introduces the morpholine moiety.

-

A solution of 5-amino-2-chloro-3-bromopyridine and an excess of morpholine in a suitable solvent (e.g., ethanol, NMP, or DMF) is heated. Microwave irradiation can significantly accelerate this type of reaction.[7]

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield this compound.

Reactivity and Potential for Further Derivatization

This compound is a versatile scaffold for further chemical modifications, primarily through reactions involving the amino and bromo substituents.

-

Amino Group: The amino group at the 5-position can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. This allows for the introduction of a wide range of functional groups.

-

Bromo Group: The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This provides a powerful tool for constructing carbon-carbon and carbon-nitrogen bonds. The reactivity of the bromine is influenced by the electronic nature of the other substituents on the pyridine ring.[8]

Analytical Characterization

Robust analytical techniques are crucial for confirming the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | The spectrum would show distinct signals for the aromatic protons on the pyridine ring, the protons of the morpholine ring, and the protons of the amino group. The chemical shifts and coupling constants would be consistent with the proposed structure. |

| ¹³C NMR | The spectrum would display the expected number of carbon signals corresponding to the pyridine and morpholine rings. The chemical shifts would be influenced by the attached functional groups. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the molecular weight of the compound (258.12 g/mol ). The isotopic pattern of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching of the pyridine ring, and C-O stretching of the morpholine ether linkage. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis would be used to assess the purity of the compound. A single major peak would indicate a high degree of purity. |

Applications in Medicinal Chemistry and Drug Development

The structural motifs present in this compound suggest its potential as a valuable scaffold in the development of new therapeutic agents.

-

Kinase Inhibitors: The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. The morpholine group can be used to target the solvent-exposed region of the ATP-binding pocket of many kinases, enhancing both potency and selectivity.

-

Central Nervous System (CNS) Agents: Aminopyridines are known to modulate the activity of ion channels in the CNS.[2] The morpholine moiety can improve the blood-brain barrier permeability of a molecule, making this scaffold attractive for the development of drugs targeting neurological disorders.

-

Antimicrobial and Antiprotozoal Agents: Aminopyridine derivatives have shown promise as antimicrobial and antiprotozoal agents.[3] The ability to further functionalize this scaffold allows for the exploration of new chemical space in the search for novel anti-infective drugs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically designed chemical building block with significant potential in pharmaceutical research. Its unique combination of a reactive aminopyridine core, a versatile bromine handle for cross-coupling reactions, and a property-enhancing morpholine moiety makes it an attractive starting point for the synthesis of diverse compound libraries. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its potential for further derivatization, and its likely applications in drug discovery. By leveraging the information presented herein, researchers can effectively incorporate this valuable intermediate into their synthetic strategies to accelerate the development of novel and impactful therapeutics.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.

- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel 3-Amino-5-bromopyridine Derivatives.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC - PubMed Central.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Health Risks.

- Pharmacological activity of morpholino compound. (n.d.). PubMed.

- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing.

- Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.

- An updated review on morpholine derivatives with their pharmacological actions. (2022).

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (n.d.).

- Preparation method of 2-morpholinyl-substituted pyrimidine compounds. (n.d.).

- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (n.d.). Taylor & Francis Online.

Sources

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 5-Amino-3-bromo-2-morpholinopyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Amino-3-bromo-2-morpholinopyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Given the limited availability of published experimental data for this specific molecule, this guide synthesizes information from closely related analogs and fundamental spectroscopic principles to present a predictive yet scientifically grounded spectroscopic profile. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of this compound, with its distinct functional groups—a pyridine ring, an amino group, a bromine atom, and a morpholino substituent—give rise to a unique spectroscopic fingerprint. The following sections detail the anticipated features in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on data from analogous compounds, such as 5-Bromo-3-(morpholin-4-yl)pyridine[1].

1.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the morpholino group protons, and the amino group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine-H4 | ~7.5 - 7.8 | d | ~2.0 | The downfield shift is due to the deshielding effect of the adjacent nitrogen and bromine. |

| Pyridine-H6 | ~7.9 - 8.2 | d | ~2.0 | The proximity to the ring nitrogen results in a downfield chemical shift. |

| Morpholino-CH₂N | ~3.1 - 3.4 | t | ~4.8 | Protons on the carbons adjacent to the nitrogen of the morpholine ring. |

| Morpholino-CH₂O | ~3.7 - 3.9 | t | ~4.8 | Protons on the carbons adjacent to the oxygen of the morpholine ring. |

| Amino-NH₂ | ~4.5 - 5.5 | br s | - | The chemical shift can vary depending on the solvent and concentration; signal may be broad. |

1.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine-C2 | ~158 - 162 | Attached to the morpholino group. |

| Pyridine-C3 | ~110 - 115 | Attached to the bromine atom. |

| Pyridine-C4 | ~135 - 140 | |

| Pyridine-C5 | ~140 - 145 | Attached to the amino group. |

| Pyridine-C6 | ~145 - 150 | |

| Morpholino-CH₂N | ~50 - 55 | |

| Morpholino-CH₂O | ~65 - 70 |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁BrN₄O), the expected molecular weight is approximately 270.02 g/mol .

1.2.1. Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) and a peak for the isotopic variant with ⁸¹Br (M+2) should be observed with nearly equal intensity, a characteristic signature of a monobrominated compound.

-

[M]⁺: m/z ≈ 270

-

[M+2]⁺: m/z ≈ 272

Key fragmentation pathways may involve the loss of the morpholino group or parts of it.

Caption: Predicted key fragmentations of this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N Stretch (Pyridine) | 1550 - 1650 | Medium to Strong |

| N-H Bend (Amino) | 1600 - 1650 | Medium |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

The presence of two distinct bands in the N-H stretching region would be characteristic of a primary amine[2].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit characteristic absorption bands in the UV region. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transitions of the pyridine ring. The expected λmax would be in the range of 250-300 nm[3].

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and the M+2 peak. Analyze the fragmentation pattern to support the proposed structure.

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm.

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Caption: A general workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data, while based on sound scientific principles and data from analogous structures, should be confirmed by experimental analysis. The protocols provided herein offer a solid foundation for researchers to acquire and interpret the necessary data for the unambiguous identification and characterization of this compound.

References

- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi

- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry.

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH.

- 5-Amino-2-bromo-3-methylpyridine - Optional[

- 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - ChemicalBook.

- The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.

- Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals.

- 3-Amino-5-bromo-2-iodopyridine - PMC - NIH.

- 2-Amino-3-bromo-5-fluoropyridine (Synonyms: 3-Bromo-5-fluoro-2-pyridinamine).

- Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine - Bulgarian Chemical Communic

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Amino-3-bromo-2-morpholinopyridine

Abstract

5-Amino-3-bromo-2-morpholinopyridine is a substituted pyridine derivative incorporating a morpholine moiety, a common scaffold in medicinal chemistry. While the precise mechanism of action for this specific molecule is not yet defined in peer-reviewed literature, its structural components—the aminopyridine core and the morpholine ring—are present in numerous biologically active agents. Pyridine derivatives are foundational to a wide array of pharmaceuticals, and the morpholine group is a well-established pharmacophore known to improve pharmacokinetic properties and confer specific binding interactions.[1][2] This guide provides a comprehensive framework for drug development professionals to systematically investigate and determine the mechanism of action (MoA) of this compound. We will present a plausible, data-inferred hypothetical mechanism centered on kinase inhibition and outline a rigorous, multi-stage experimental workflow designed to identify its molecular target, validate its cellular activity, and confirm its downstream signaling effects.

Part 1: A Hypothesis-Driven Approach to the Mechanism of Action

Given the absence of direct evidence, a logical starting point is to formulate a hypothesis based on the known activities of structurally related compounds. The 2-morpholinopyridine scaffold is a key feature in a known potent, non-nucleoside adenosine kinase (AK) inhibitor, suggesting that kinase inhibition is a highly plausible mechanism for this compound.[3] Kinases are a large family of druggable enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Proposed Mechanism: Inhibition of a Serine/Threonine Kinase

We hypothesize that this compound acts as a Type I ATP-competitive inhibitor of a specific serine/threonine kinase. In this model, the compound occupies the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream protein substrates. The aminopyridine core likely forms key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors, while the morpholine and bromo-substituents could provide additional interactions that confer potency and selectivity. This inhibition would disrupt a critical signaling pathway, leading to a measurable cellular phenotype, such as apoptosis or cell cycle arrest.

Caption: Proposed kinase inhibition signaling pathway for the compound.

Part 2: A Phased Experimental Guide for MoA Deconvolution

This section provides a self-validating, logical workflow to rigorously test the proposed hypothesis and definitively establish the compound's mechanism of action.

Phase 1: Target Identification and Initial Validation

The primary objective is to identify the direct molecular binding partner(s) of the compound. A multi-pronged approach using both phenotypic and target-agnostic methods is recommended for comprehensiveness.

-

Phenotypic Screening:

-

Objective: To identify a cellular context where the compound elicits a strong, measurable phenotype.

-

Protocol:

-

Select a diverse panel of human cancer cell lines (e.g., NCI-60).

-

Treat cells with a dose-response curve of this compound (e.g., 10 nM to 100 µM) for 72 hours.

-

Measure cell viability using a reagent such as CellTiter-Glo®.

-

Analysis: Identify the most sensitive cell line(s) (lowest GI50) to serve as the primary model system for subsequent experiments.

-

-

-

Affinity-Capture Mass Spectrometry:

-

Objective: To physically isolate the compound's binding partners from a cell lysate.

-

Protocol:

-

Synthesize a derivative of the compound with a linker arm suitable for immobilization (e.g., an amino-linker for NHS-activated sepharose beads).

-

Incubate the immobilized compound with lysate from the sensitive cell line identified in the phenotypic screen.

-

Wash the beads extensively to remove non-specific binders.

-

Elute bound proteins and identify them using LC-MS/MS.

-

Analysis: Candidate targets are proteins that are significantly enriched in the compound pulldown compared to a control (beads only).

-

-

Caption: Experimental workflow for affinity-capture mass spectrometry.

Phase 2: Biochemical and Biophysical Characterization

Once a candidate target (e.g., "Kinase X") is identified, the next step is to quantify the interaction using purified components. This phase provides direct, quantitative evidence of a physical interaction.

-

Objective: To determine the potency (IC50) of the compound against the purified candidate kinase.

-

Protocol (Example using ADP-Glo™ Assay):

-

Prepare a reaction mixture containing purified active Kinase X, its specific substrate peptide, and ATP in kinase buffer.

-

Add varying concentrations of this compound to the reaction wells.

-

Initiate the kinase reaction and incubate at 30°C for 1 hour.

-

Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Measure luminescence on a plate reader.

-

Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

-

-

Objective: To measure the binding kinetics (K_on, K_off) and affinity (K_D) of the compound to the target protein.

-

Protocol:

-

Immobilize the purified, recombinant Kinase X onto a sensor chip surface.

-

Flow a series of concentrations of the compound across the chip surface (association phase).

-

Flow buffer without the compound across the surface (dissociation phase).

-

Measure the change in the refractive index at the surface in real-time, which corresponds to binding.

-

Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants.

-

| Parameter | Description | Hypothetical Value | Technique |

| GI50 | 50% Growth Inhibition Conc. | 75 nM | Cell Viability Assay |

| IC50 | 50% Inhibitory Concentration | 25 nM | In Vitro Kinase Assay |

| K_D | Dissociation Constant | 40 nM | Surface Plasmon Resonance |

| K_on | Association Rate Constant | 1.5 x 10^5 M^-1s^-1 | Surface Plasmon Resonance |

| K_off | Dissociation Rate Constant | 6.0 x 10^-3 s^-1 | Surface Plasmon Resonance |

| Table 1: Example quantitative data for hypothetical target "Kinase X". |

Phase 3: Cellular Mechanism of Action Validation

The final and most critical phase is to confirm that the compound engages the target in living cells and that this engagement is responsible for the observed cellular phenotype.

-

Objective: To verify that the compound binds to and stabilizes its target protein inside intact cells.

-

Protocol:

-

Treat intact cells from the sensitive line with either the compound or a vehicle control.

-

Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

-

Lyse the cells and separate soluble protein from aggregated protein by centrifugation.

-

Analyze the amount of soluble Kinase X remaining at each temperature by Western Blot or ELISA.

-

Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells, indicating thermal stabilization upon binding.

-

-

Objective: To confirm that target engagement leads to the inhibition of the downstream signaling pathway.

-

Protocol:

-

Treat sensitive cells with the compound at concentrations around its GI50 value for various time points.

-

Prepare cell lysates.

-

Perform Western Blot analysis using an antibody specific for the phosphorylated form of a known substrate of Kinase X (p-Substrate).

-

Use antibodies for total Kinase X and total Substrate as loading controls.

-

Analysis: A dose- and time-dependent decrease in the p-Substrate signal, with no change in total protein levels, confirms the inhibition of the kinase's cellular activity.

-

This systematic, multi-faceted approach ensures a high degree of scientific rigor. By progressing from broad, unbiased screening to specific biochemical and cellular validation, researchers can confidently and accurately define the mechanism of action for this compound, paving the way for its further development as a potential therapeutic agent.

References

- Time information in Pasuruan, ID. (n.d.). Google.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery.

- Chem-Impex. (n.d.). 4-Amino-2-bromopyridine.

- Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187.

- (2011).

- (Patent). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyridine 97 1072-97-5.

- Lee, C. H., Jiang, M., Cowart, M., Gfesser, G., Perner, R., Kim, K. H., Gu, Y. G., Williams, M., Jarvis, M. F., Kowaluk, E. A., Stewart, A. O., & Bhagwat, S. S. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138.

- (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.

- O'DELL, T. B., WILSON, L. R., NAPOLI, M. D., WHITE, H. D., & MIRSKY, J. H. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics, 128, 65-74.

- (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.

- (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. ChemicalBook.

- (2015). A review on pharmacological profile of Morpholine derivatives.

- (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. ResearchGate.

- (2021). Heterocyclic Letters, 11(3), 447-452.

- (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.

- (2022). An updated review on morpholine derivatives with their pharmacological actions.

- Biosynth. (n.d.). 3-Amino-5-bromo-2-chloropyridine | 588729-99-1 | FA15342.

- Chem-Impex. (n.d.). 3-Amino-5-bromo-2-chloropyridine.

- PubChem. (n.d.). 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622.

- Chem-Impex. (n.d.). 2-Amino-3-bromo-5-methylpyridine.

- Sigma-Aldrich. (n.d.). 3-Amino-5-bromo-2-fluoropyridine 97 884495-22-1.

- (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.

Sources

An In-depth Technical Guide to the Purity Analysis of 5-Amino-3-bromo-2-morpholinopyridine

Abstract

The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final product.[1] This guide provides a comprehensive, multi-faceted strategy for the purity analysis of 5-Amino-3-bromo-2-morpholinopyridine, a key heterocyclic building block. We will explore an orthogonal analytical approach, leveraging the strengths of multiple techniques to build a complete and reliable purity profile. This document details field-proven methodologies, including High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Gas Chromatography (GC) for residual solvent analysis, and Quantitative Nuclear Magnetic Resonance (qNMR) for definitive purity assessment. Each section explains the causality behind the chosen methods and provides detailed, actionable protocols intended for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity

This compound is a substituted aminopyridine containing a morpholine moiety. Such structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can carry forward through synthetic steps, potentially impacting the final API's stability, efficacy, and safety profile. Regulatory bodies mandate rigorous impurity profiling to ensure that any substance present besides the API is identified and quantified.[2]

This guide advocates for an orthogonal analytical strategy , a best-practice approach where multiple analytical techniques based on different chemical and physical principles are employed. This ensures a comprehensive assessment, as no single method can detect all possible impurities.

Impurity Profiling: Anticipating the Unknown

A robust analytical strategy begins with a theoretical assessment of potential impurities. Based on the structure of this compound, impurities can be categorized as:

-

Process-Related Impurities: Arising from the synthetic route. These include unreacted starting materials (e.g., 3-amino-5-bromopyridine derivatives, morpholine), intermediates, and by-products from side reactions.[3][4]

-

Degradation Products: Formed during storage or handling due to factors like light, heat, oxidation, or hydrolysis. The aminopyridine core can be susceptible to oxidation, while the morpholine ring can undergo ring-opening under certain conditions.

-

Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.[5] These are strictly controlled due to their potential toxicity.

Primary Technique: Reversed-Phase HPLC for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][6] A reversed-phase method is ideal for separating the moderately polar main compound from both more polar and less polar impurities.

Rationale for Method Selection

A C18 stationary phase provides excellent hydrophobic retention for the pyridine ring system, while a buffered aqueous-organic mobile phase allows for the fine-tuning of selectivity. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected. UV detection is suitable as the pyridine ring is a strong chromophore.

Experimental Protocol: Stability-Indicating RP-HPLC Method

-

Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 25.0 85 30.0 85 30.1 10 | 35.0 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection: PDA detector monitoring at 254 nm and 280 nm.

-

Injection Volume: 5 µL

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

-

Method Validation Strategy

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8][9][10]

| Validation Parameter | Purpose | Acceptance Criteria |

| Specificity | To ensure the method can separate the main peak from impurities and degradation products. | Peak purity analysis (using PDA) should show no co-elution. |

| Linearity | To demonstrate a proportional response over a range of concentrations. | Correlation coefficient (r²) ≥ 0.999 for the main component. |

| Accuracy | To measure the closeness of the test results to the true value. | Recovery of spiked impurities should be within 90.0% - 110.0%. |

| Precision | To assess the method's repeatability and intermediate precision. | RSD ≤ 2.0% for replicate injections. |

| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Workflow Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hpst.cz [hpst.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. HS-GC-FID: Analysis of Residual Solvents According to USP 467 | PerkinElmer [perkinelmer.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 9. fda.gov [fda.gov]

- 10. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for 5-Amino-3-bromo-2-morpholinopyridine in Medicinal Chemistry

Foreword: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, celebrated for its presence in numerous FDA-approved drugs and its capacity to engage in critical biological interactions.[1] The strategic functionalization of this core heterocycle allows for the fine-tuning of physicochemical properties and the exploration of vast chemical space, essential for the iterative process of drug discovery. This guide focuses on a particularly versatile building block, 5-Amino-3-bromo-2-morpholinopyridine, and its application in the synthesis of novel therapeutic agents. While direct literature on this exact molecule is emerging, its utility can be expertly inferred from the well-established chemistry of its structural analogs. The principles and protocols detailed herein are synthesized from extensive research on related aminobromopyridines and morpholinopyridines, providing a robust framework for researchers and drug development professionals.

Compound Profile: this compound

This compound is a trifunctionalized pyridine derivative designed for versatility in synthetic chemistry. Each substituent serves a distinct and strategic purpose, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[2]

-

Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the compound's solubility and pharmacokinetic properties.[1]

-

Bromo Group (C3-position): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the introduction of a wide array of aryl, heteroaryl, and amino moieties to build molecular complexity.

-

Amino Group (C5-position): The primary amino group is a versatile handle for further functionalization. It can be acylated, alkylated, or used in other coupling reactions to explore different chemical vectors and interactions with biological targets.

-

Morpholino Group (C2-position): The morpholine substituent is a common motif in medicinal chemistry, often employed to enhance aqueous solubility, improve metabolic stability, and serve as a hydrogen bond acceptor.

Physicochemical Properties (Estimated)

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₂BrN₃O | Provides the basis for molecular weight and elemental analysis. |

| Molecular Weight | 258.12 g/mol | Falls within the "rule of five" guidelines for good oral bioavailability. |

| Reactivity Centers | C-Br bond, NH₂ group | Enables selective and diverse chemical modifications. |

Core Applications in Medicinal Chemistry: A Scaffold for Innovation

The true power of this compound lies in its potential as a scaffold for generating libraries of compounds for high-throughput screening and lead optimization. Its trifunctional nature allows for a systematic and combinatorial approach to drug design.

Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[4] The nitrogen of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the kinase hinge region, a structurally conserved part of the ATP-binding site. The morpholino group can provide additional interactions in the solvent-exposed region, while the substituent introduced at the C3-position via cross-coupling can be directed towards the deeper hydrophobic pocket. The development of potent and selective inhibitors of Vaccinia-related kinases (VRK1 and VRK2) has utilized similar aminopyridine scaffolds.[4]

Structure-Activity Relationship (SAR) Studies

This compound is an exemplary tool for systematic SAR exploration. The distinct reactivity of the bromo and amino groups allows for orthogonal chemical modifications. For instance, a library of analogs can be generated by first performing a Suzuki coupling at the C3-position with various boronic acids, followed by acylation of the C5-amino group with a range of carboxylic acids. This approach allows for the independent assessment of how different substituents at these two positions affect biological activity.[2][5]

Synthetic Protocols: Enabling Discovery

The following protocols are generalized methodologies for the two most critical transformations involving this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.[6][7][8]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Objective: To synthesize 3-aryl-5-amino-2-morpholinopyridines.

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of the C-Br bond.

Objective: To synthesize 3,5-diamino-2-morpholinopyridine derivatives.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene, followed by the amine.

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizing the Workflow and Synthetic Utility

To better illustrate the strategic application of this compound, the following diagrams outline its synthetic utility and a potential workflow in a drug discovery context.

Caption: Synthetic utility of this compound.

Caption: Workflow for drug discovery using the scaffold.

Conclusion and Future Outlook

This compound represents a highly valuable and strategically designed building block for medicinal chemistry. Its trifunctional nature provides multiple avenues for diversification, making it an ideal starting point for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The protocols and applications outlined in this guide, derived from established chemistry of analogous compounds, provide a solid foundation for researchers to unlock the full potential of this versatile scaffold. As the demand for novel and effective drugs continues to grow, the intelligent design of such building blocks will remain a critical component of successful drug discovery programs.

References

- The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (n.d.). Google Cloud.

- Cowart, M., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-8.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606-7.

- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications.

- 5-Amino-2-bromo-3-methylpyridine. (n.d.). Chem-Impex.

- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Tetrahedron Letters.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. (n.d.). ChemicalBook.

- Poso, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.

- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC.

- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (n.d.). Benchchem.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2025). ResearchGate.

- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

- Dwivedi, A. R., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed.

-

Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][9][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-54. Retrieved January 16, 2026, from

- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PMC.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central.

- 3-Amino-5-bromopyridine. (n.d.). Chem-Impex.

- 3-Amino-5-bromo-2-iodopyridine. (n.d.). PMC - NIH.

- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters.

- 2-Amino-5-bromo-3-nitropyridine. (n.d.). PubChem.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions with 5-Amino-3-bromo-2-morpholinopyridine

Introduction: The Strategic Value of the 5-Amino-3-bromo-2-morpholinopyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. The pyridine ring, a ubiquitous nitrogen-containing heterocycle, serves as a privileged structure due to its presence in numerous FDA-approved drugs and biologically active molecules.[1] Its derivatives, particularly aminopyridines, are recognized as low molecular weight, highly functionalized moieties that act as ideal starting points for creating diverse molecular libraries.[2][3]

The compound this compound emerges as a particularly valuable building block. It combines several key features that make it an exceptionally versatile substrate for complex molecule synthesis:

-

Two Points of Diversity: The presence of a nucleophilic amino group at the 5-position and a carbon-bromine bond at the 3-position offers two distinct reactive handles for subsequent functionalization.

-

Modulated Reactivity: The pyridine ring is inherently electron-deficient. However, the strong electron-donating resonance effect of the amino group and the inductive/resonance effects of the morpholino group at the ortho-position significantly increase the electron density of the ring. This electronic modulation profoundly influences the reactivity of the C-Br bond, making it highly amenable to palladium-catalyzed oxidative addition—the crucial first step in most cross-coupling reactions.[4]

-

Favorable Physicochemical Properties: The morpholino group, a common motif in drug candidates, often imparts improved water solubility and favorable pharmacokinetic properties.[5][6][7][8]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into the causal factors behind experimental choices, empowering researchers to leverage this powerful synthetic intermediate effectively.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is a robust and widely employed method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[9][10][11] This reaction is of paramount importance for accessing 3-alkynylpyridine derivatives, which are key precursors to valuable heterocyclic systems like azaindoles, prevalent in pharmaceuticals and materials science.[10][11]

Reaction Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper co-catalysts.

-

Palladium Cycle: The cycle initiates with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base (like triethylamine) to form a copper(I) acetylide species.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynylpyridine product and regenerate the active Pd(0) catalyst.[12][13]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Optimized Protocol for Sonogashira Coupling

This protocol is adapted from a highly successful procedure developed for the coupling of 2-amino-3-bromopyridines with terminal alkynes, which serves as an excellent model for the target substrate due to its similar electronic and steric properties.[9][10][11]

Table 1: Optimized Reaction Conditions

| Parameter | Optimal Condition | Causality and Insights |

|---|---|---|

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | Palladium(II) trifluoroacetate is a reliable precatalyst that is readily reduced in situ to the active Pd(0) species. |

| Ligand | PPh₃ (5.0 mol%) | Triphenylphosphine is a cost-effective and robust ligand that stabilizes the palladium catalyst, preventing palladium black precipitation. |

| Co-catalyst | CuI (5.0 mol%) | Copper(I) iodide is essential for the formation of the copper acetylide intermediate, which facilitates the crucial transmetalation step. |

| Base | Et₃N (Triethylamine) | Acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr formed during the reaction. |

| Solvent | DMF (N,N-Dimethylformamide) | A polar aprotic solvent that effectively dissolves the reactants and catalyst system, promoting efficient reaction kinetics. |

| Temperature | 100°C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

| Time | 3 hours | Typically sufficient for complete conversion, but should be monitored by TLC or LC-MS. |

Step-by-Step Experimental Workflow

Caption: Experimental workflow for Sonogashira coupling.

-

Reaction Setup: To a dry Schlenk flask under a nitrogen or argon atmosphere, add Pd(CF₃COO)₂ (0.0125 mmol, 2.5 mol%), PPh₃ (0.025 mmol, 5.0 mol%), and CuI (0.025 mmol, 5.0 mol%).[10]

-

Reagent Addition: Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature. Subsequently, add this compound (0.5 mmol, 1.0 eq), the terminal alkyne (0.6 mmol, 1.2 eq), and triethylamine (1 mL).[9][10]

-

Heating and Monitoring: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[10]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[14]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynylpyridine derivative.[14]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl compounds.[1] This reaction is a cornerstone of drug discovery programs due to its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[1][15] For the this compound substrate, this reaction opens a direct path to novel derivatives with diverse aryl or heteroaryl substituents at the 3-position.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

-

Oxidative Addition: A Pd(0) species reacts with the this compound to form an organopalladium(II) complex. The electron-rich nature of the substrate facilitates this rate-determining step.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄, K₂CO₃) to form a boronate species. This species then transfers the organic group to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

-

Reagent Loading: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq). [1]2. Solvent Addition and Degassing: Add 1,4-dioxane and water in a 4:1 ratio. Stir the mixture and degas by bubbling a stream of nitrogen or argon through the solution for 20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). [1]4. Heating and Monitoring: Seal the flask and heat the reaction mixture to 85–95°C with vigorous stirring for 15-24 hours. Monitor the reaction's progress by TLC. [1]5. Work-up: After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate (50 mL). Wash the organic layer with water and then with brine. [1]6. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material via silica gel column chromatography to obtain the final biaryl product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This transformation is exceptionally valuable for synthesizing arylamines from aryl halides. [16][17]Applying this reaction to this compound allows for the introduction of a second, distinct amino group at the 3-position, creating highly functionalized diaminopyridine structures that are of significant interest in medicinal chemistry.

A key challenge with this substrate is the presence of the free amino group at the 5-position, which could potentially coordinate to the palladium center and inhibit catalysis. [18]Therefore, the choice of a suitable ligand and base is critical to achieving high yields.

Reaction Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination involves:

-

Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition with the C-Br bond of the substrate to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: This is often the rate-limiting step. The palladium amido complex undergoes reductive elimination to form the new C-N bond, yielding the desired product and regenerating the Pd(0) catalyst. [19]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination

This protocol utilizes a modern palladium precatalyst system, which is often more active and reliable than generating the catalyst in situ, especially for challenging substrates like aminopyridines. [18] Table 3: Recommended Reaction Parameters

| Parameter | Recommended Condition | Causality and Insights |

|---|---|---|

| Catalyst | RuPhos Pd G3 (2-5 mol%) or XPhos Pd G3 | These are air-stable precatalysts that readily generate the active monoligated Pd(0) species. RuPhos and XPhos are bulky, electron-rich ligands that promote both oxidative addition and the difficult reductive elimination step. [16][18] |

| Base | NaOtBu or LHMDS (1.5 - 2.0 eq) | A strong, non-nucleophilic base is required. LHMDS can be particularly effective for substrates with sensitive functional groups. [16][18] |

| Solvent | Toluene or THF | Anhydrous, non-polar aprotic solvents are preferred to prevent catalyst deactivation and unwanted side reactions. |

| Temperature | 80-110°C | Elevated temperatures are necessary to overcome the activation barrier for reductive elimination. |

| Time | 4-16 hours | Reaction time is dependent on the nucleophilicity of the amine and the specific ligand used. |

Step-by-Step Experimental Workflow

Caption: Experimental workflow for Buchwald-Hartwig amination.

-

Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk techniques, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.5 eq), and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) to a dry sealed tube. [14][20]2. Reagent Addition: Add anhydrous toluene, followed by the amine coupling partner (1.2 eq). [14]3. Heating and Monitoring: Tightly seal the tube and remove it from the glovebox. Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress by LC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding water. Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by silica gel chromatography to afford the desired N-arylated product.

Heck-Mizoroki Coupling: Olefin Functionalization

The Heck reaction provides a powerful method for the palladium-catalyzed C-C bond formation between an aryl halide and an alkene, leading to the synthesis of substituted olefins. [21]For the this compound substrate, the Heck reaction enables the introduction of vinyl groups at the 3-position, which are versatile handles for further synthetic transformations.

Reaction Mechanism

The Heck reaction typically follows a neutral pathway:

-

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the substrate to form a Pd(II) complex.

-

Alkene Coordination & Insertion: The alkene coordinates to the palladium center (syn-addition). This is followed by migratory insertion of the alkene into the palladium-carbon bond.

-

β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity of the product.

-

Base-promoted Regeneration: A base neutralizes the generated HBr and facilitates the reductive elimination of HX from the palladium-hydride species to regenerate the active Pd(0) catalyst. [21][22]

Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.

Protocol for Heck Coupling

This protocol is a general method for the Heck coupling of heteroaryl bromides and can be optimized for specific alkene partners.

Table 4: Recommended Reaction Parameters

| Parameter | Recommended Condition | Causality and Insights |

|---|---|---|

| Catalyst | Pd(OAc)₂ (1-2 mol%) | Palladium(II) acetate is a common and effective precatalyst for Heck reactions. |

| Ligand | None or P(o-tol)₃ | For simple, unactivated alkenes, a phosphine ligand can improve yields. For activated alkenes like acrylates, ligandless conditions are often sufficient ("Jeffery conditions"). |

| Base | Et₃N or NaOAc (2-3 eq) | An organic or inorganic base is required to neutralize the HBr byproduct and regenerate the catalyst. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used to ensure solubility of all components. |

| Additive | TBAB (Tetrabutylammonium bromide) | Can stabilize the catalytic species and accelerate the reaction, particularly under ligandless conditions. |

| Temperature | 100-140°C | High temperatures are generally required for the Heck reaction. Microwave heating can significantly reduce reaction times. [21] |

| Time | 12-24 hours (conventional) or 0.5-2 hours (microwave) | Monitoring by TLC or GC-MS is recommended. |

Step-by-Step Experimental Workflow

Caption: Experimental workflow for the Heck coupling reaction.

-

Reaction Setup: In a microwave vial or a sealed tube, combine this compound (1.0 eq), the alkene (e.g., styrene, 1.5 eq), Pd(OAc)₂ (1 mol%), and tetrabutylammonium bromide (TBAB) (0.6 eq). [14]2. Reagent Addition: Add anhydrous DMF and triethylamine (3 eq). [14]3. Heating and Monitoring: Seal the vial and heat the reaction mixture to 130°C. If using conventional heating, maintain for 12-24 hours. If using a microwave reactor, heat for a shorter duration (e.g., 30 minutes) at a set temperature. [14][21]Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). [21]5. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [14]

References

- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Retrieved from [Link]

-

Jadhav, A. M., & Mohammed, A. R. (2014). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Retrieved from [Link]

-

Oyeleke, F. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Retrieved from [Link]

-

Oyeleke, F. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Oriental Journal of Chemistry. Retrieved from [Link]

-

University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

-

National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

-

Synlett. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PubMed. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

-

Gene Tools. (n.d.). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

National Institutes of Health. (2017). Using Morpholinos to Control Gene Expression. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Using Morpholinos to Control Gene Expression. Retrieved from [Link]

-

MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from [Link]

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

-

YouTube. (2017). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Using Morpholinos to Control Gene Expression. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

Application Notes and Protocols for 5-Amino-3-bromo-2-morpholinopyridine: A Versatile Building Block in Organic Synthesis

Introduction: Unveiling the Potential of a Privileged Scaffold